α-Lactose monohydrate is a naturally occurring disaccharide sugar composed of galactose and glucose units linked by a β(1→4) glycosidic bond. [] It is the primary sugar found in milk and a common food additive. [] In scientific research, α-lactose monohydrate serves as a model compound for studying carbohydrate chemistry and physical properties. It is also widely used as an excipient in pharmaceutical formulations, primarily due to its inert nature and readily available crystalline form. [, ]
Lactose is primarily derived from whey, a byproduct of cheese production. The extraction process typically involves ultrafiltration and crystallization methods to isolate lactose monohydrate from whey. The resulting product is then purified to meet food and pharmaceutical standards.
Lactose monohydrate is classified as a non-reducing sugar and falls under the category of carbohydrates. It exists in several polymorphic forms, with the most common being alpha-lactose monohydrate and beta-lactose monohydrate. The monohydrate form contains one molecule of water for each molecule of lactose.
The synthesis of lactose monohydrate can be achieved through various methods:
The crystallization process typically requires careful control of temperature (around 60°C) and pH (neutral conditions) to promote the formation of high-purity lactose crystals. The use of additives may also influence the crystallization process and the quality of the final product.
Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol. Its structure features two sugar units linked by a glycosidic bond:
The crystalline structure of lactose monohydrate can be analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy, which confirm its specific arrangement of atoms and the presence of water molecules in its lattice.
Lactose monohydrate undergoes several chemical reactions:
The hydrolysis reaction is catalyzed by lactase enzymes at temperatures around 37°C, optimal for enzymatic activity. The Maillard reaction typically occurs at higher temperatures (above 120°C) during cooking or baking processes.
The primary mechanism of action for lactose monohydrate in biological systems involves its digestion via lactase enzymes in the small intestine. In individuals with sufficient lactase levels, lactose is broken down into glucose and galactose, which are then absorbed into the bloodstream.
In populations with low lactase activity (lactose intolerance), undigested lactose can lead to gastrointestinal symptoms due to fermentation by colonic bacteria, producing gas and short-chain fatty acids.
Relevant analytical methods include infrared spectroscopy for functional group identification and thermal analysis for stability assessment.
Lactose monohydrate has diverse applications across various fields:
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